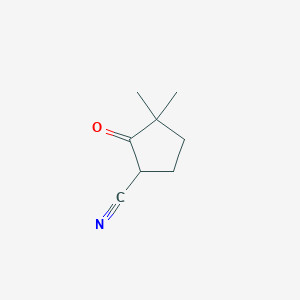
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile
描述
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentane ring substituted with a nitrile group and a ketone group at the 2-position, along with two methyl groups at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by dehydration to form the nitrile group. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings .
化学反应分析
Types of Reactions
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological activity and chemical reactivity. The compound’s structure allows it to act as a versatile intermediate in synthetic pathways, facilitating the formation of diverse products .
相似化合物的比较
Similar Compounds
3,3-Dimethylglutaric anhydride: A precursor in the synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile.
2-Oxo-cyclopentanecarbonitrile: Lacks the methyl groups at the 3-position, resulting in different reactivity and applications.
3,3-Dimethyl-2-oxo-cyclohexanecarbonitrile: Similar structure but with a six-membered ring, leading to variations in chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both nitrile and ketone groups in a five-membered ring structure makes it a valuable intermediate in organic synthesis and research applications .
属性
IUPAC Name |
3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQAVKREMWDWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
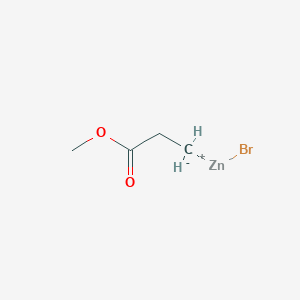
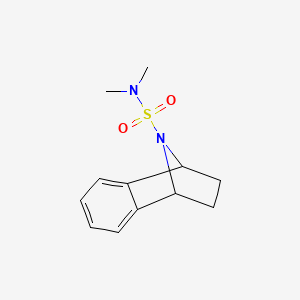
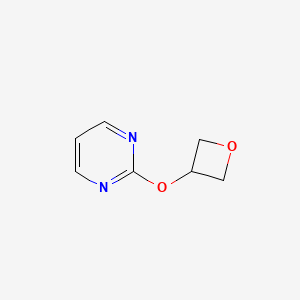
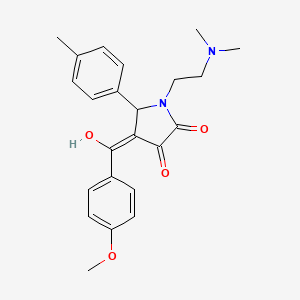

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)
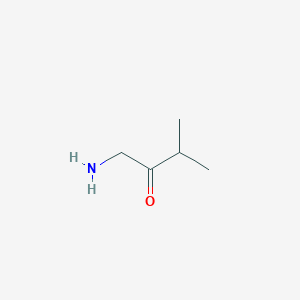
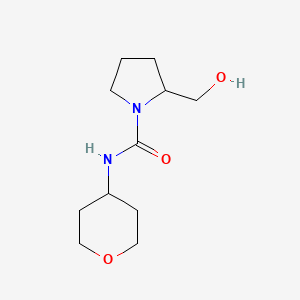
![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2371238.png)
